2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
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Overview
Description
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2. It is a derivative of naphthyridine, a bicyclic heterocycle containing nitrogen atoms.
Mechanism of Action
Mode of Action
The exact mode of action of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is currently unknown . It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate reagents under controlled conditions. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridine derivatives .
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in treating various diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride: Another naphthyridine derivative with similar structural features but different chemical properties.
1,5-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents.
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7(6)11-8;/h1-2,10H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJCOESZBRFFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401034-59-0 |
Source
|
Record name | 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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